molecular formula C20H29FN4O2 B6930621 N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide

N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide

Cat. No.: B6930621
M. Wt: 376.5 g/mol
InChI Key: MAJPNBIIKVBUDX-UHFFFAOYSA-N
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Description

N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide is a complex organic compound that features a piperidine ring system

Properties

IUPAC Name

N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN4O2/c1-15(26)22-17-5-4-10-25(13-17)20(27)14-24-11-8-16(9-12-24)23-19-7-3-2-6-18(19)21/h2-3,6-7,16-17,23H,4-5,8-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJPNBIIKVBUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN2CCC(CC2)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the fluoroaniline group: This step involves the nucleophilic substitution reaction where a fluoroaniline derivative is introduced to the piperidine ring.

    Acetylation: The final step involves the acetylation of the piperidine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroaniline group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-[4-(2-chloroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[1-[2-[4-(2-bromoanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluoroaniline group in N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide can significantly influence its chemical and biological properties, such as increased binding affinity and metabolic stability, compared to its chloro- and bromo- counterparts.

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